4-methoxy-2-methyl-3-nitroPyridine
Overview
Description
4-methoxy-2-methyl-3-nitropyridine is a substituted nitropyridine compound It is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 2-position, and a nitro group at the 3-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-methoxy-2-methyl-3-nitropyridine can be synthesized through the nitration of 4-methoxy-2-methylpyridine. The nitration reaction typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous flow synthesis approach. This method involves the use of microreaction technology to enhance the safety and efficiency of the nitration process. The continuous flow methodology minimizes the accumulation of highly energetic intermediates, thereby reducing the risk of explosions and improving the overall yield and selectivity of the product .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-2-methyl-3-nitropyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide, methanol.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Reduction: 4-methoxy-2-methyl-3-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 4-methoxy-2-carboxy-3-nitropyridine.
Scientific Research Applications
4-methoxy-2-methyl-3-nitropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science:
Agricultural Chemistry: It is used in the synthesis of agrochemicals, including pesticides and herbicides.
Mechanism of Action
The mechanism of action of 4-methoxy-2-methyl-3-nitropyridine depends on the specific application and the target molecule. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
4-methoxy-3-nitropyridine: Similar structure but lacks the methyl group at the 2-position.
4-methyl-3-nitropyridine: Similar structure but lacks the methoxy group at the 4-position.
2-methyl-3-nitropyridine: Similar structure but lacks the methoxy group at the 4-position.
Uniqueness
4-methoxy-2-methyl-3-nitropyridine is unique due to the presence of both the methoxy and methyl groups, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its utility in various synthetic and medicinal applications .
Properties
IUPAC Name |
4-methoxy-2-methyl-3-nitropyridine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-7(9(10)11)6(12-2)3-4-8-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKKUDHFHJCQSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.